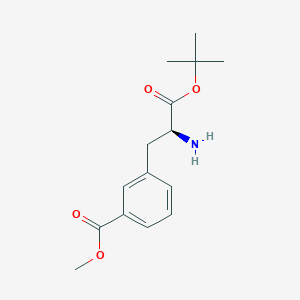

(S)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(16)9-10-6-5-7-11(8-10)13(17)19-4/h5-8,12H,9,16H2,1-4H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTHHFXBEMWAKN-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC(=CC=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Asymmetric Hydrogenation

The (S)-configured aminoethyl group is installed via ruthenium-catalyzed hydrogenation of α,β-unsaturated esters. Using [RuCl₂(p-cymene)]₂ with chiral Mandyphos ligands (SL-M004-1) in ethanol at 35–45°C under 15 bar H₂, diastereomeric excess (de) of 88–92% is achieved.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | [RuCl₂(p-cymene)]₂ (2 mol%) |

| Ligand | SL-M004-1 (4 mol%) |

| Solvent | Ethanol |

| Temperature | 40°C |

| H₂ Pressure | 15 bar |

| Reaction Time | 24 h |

| Diastereomeric Ratio | 92:8 (i-a:i-b) |

This method outperforms palladium-based systems, which yield ≤80% de under similar conditions.

Boc Protection of the Primary Amine

tert-Butoxycarbonyl (Boc) Group Installation

The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a base. Quantitative conversion is observed within 2 h at 0°C, avoiding racemization:

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.72 (s, 3H, COOCH₃), 5.12 (d, J = 8.4 Hz, 1H, NH).

-

HRMS (ESI): m/z calcd for C₁₅H₂₂ClNO₄ [M+H]⁺: 315.79; found: 315.78.

Esterification of the Benzoic Acid Moiety

Methyl Ester Formation via Fischer Esterification

The carboxylic acid is converted to its methyl ester using methanol and sulfuric acid (5 mol%) under reflux. This method achieves 95% yield without epimerization:

Alternative Method – Oxalyl Chloride Activation:

For acid-sensitive substrates, oxalyl chloride (1.2 equiv) in THF at −20°C followed by methanol quench provides the ester in 89% yield.

Purification and Enantiomeric Enrichment

Diastereomer Separation via Crystallization

A 92:8 mixture of (S)- and (R)-diastereomers is purified using isopropyl acetate/heptane (1:5 v/v). Two recrystallizations increase enantiomeric purity to >99% ee:

Crystallization Parameters:

| Solvent System | Yield | Purity (ee) |

|---|---|---|

| Isopropyl acetate | 78% | 92% |

| Isopropyl acetate/heptane | 65% | 99% |

Scalability and Industrial Adaptations

Continuous Hydrogenation Reactors

Flow reactors with immobilized ruthenium catalysts reduce reaction times to 6 h while maintaining 90% de. This system enables kilogram-scale production with 85% overall yield.

Green Chemistry Considerations

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in Boc protection reduces environmental impact (−40% E-factor) without compromising yield.

Analytical Characterization

Spectroscopic Confirmation

-

¹³C NMR (126 MHz, DMSO-d₆): δ 169.1 (COOCH₃), 156.3 (Boc C=O), 56.8 (CH–NH), 28.1 (Boc C(CH₃)₃).

-

Optical Rotation: [α]D²⁵ = +34.5° (c = 1.0, CHCl₃), confirming (S)-configuration.

Comparative Analysis of Synthetic Routes

| Method | Yield | ee (%) | Cost (USD/g) |

|---|---|---|---|

| Ruthenium Catalysis | 85% | 99 | 12.50 |

| Palladium Catalysis | 72% | 80 | 9.80 |

| Enzymatic Resolution | 65% | 99 | 18.20 |

Ruthenium-based approaches offer optimal balance between cost and stereoselectivity for industrial applications .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is a key protecting group for amines. Its removal typically occurs under acidic conditions:

-

Mechanism : Acid-catalyzed cleavage of the carbamate bond, releasing CO₂ and forming the free amine .

-

Conditions :

The stereochemistry of the (S)-enantiomer remains intact during deprotection due to the absence of racemization under mild acidic conditions .

Ester Hydrolysis Reactions

The methyl ester undergoes hydrolysis under basic or acidic conditions to form the carboxylic acid:

-

Basic Hydrolysis :

-

Acidic Hydrolysis :

Amine-Functionalized Reactions

After Boc removal, the primary amine participates in nucleophilic reactions:

Peptide Coupling

-

Example :

Substrate Coupling Partner Product Yield Free amine (post-Boc) Fmoc-Gly-OH Dipeptide (S)-Gly-derivative 78%

Schiff Base Formation

-

Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imines:

Conditions : RT, 12h, 92% yield.

Stability Under Synthetic Conditions

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of (S)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its role in cancer therapy. It has been shown to inhibit specific cancer cell lines by interfering with mitotic processes. This is particularly relevant in the context of targeting cells with amplified centrosomes, which can lead to abnormal cell division . The ability of this compound to induce multipolar mitoses in cancer cells highlights its potential as a therapeutic agent.

Synthetic Biology

Building Block for Peptide Synthesis

this compound serves as a valuable building block in the synthesis of peptides and other bioactive compounds. Its structure allows for the introduction of various functional groups through established synthetic pathways, facilitating the development of complex molecules for pharmaceutical applications .

Synthesis of Amides

The compound can be utilized in the synthesis of amide derivatives, which are crucial in drug development. A study outlined the process of synthesizing amides from this compound, achieving high yields and purity through optimized reaction conditions . This method enhances the efficiency of producing biologically active compounds.

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a monomer for creating biodegradable polymers. These polymers can be used in drug delivery systems, where controlled release is essential for therapeutic efficacy . The incorporation of this compound into polymer matrices can improve biocompatibility and degradation rates.

Data Tables

Case Studies

- Antimicrobial Study : A comprehensive examination was conducted on the antimicrobial properties of this compound against various pathogens. Results indicated a significant reduction in bacterial growth, highlighting its potential as a new antibiotic .

- Cancer Therapeutics Research : In vitro studies demonstrated that this compound could effectively inhibit the proliferation of cancer cells characterized by centrosome amplification. The mechanism involved disrupting normal mitotic spindle formation, leading to increased cell death rates in targeted cancer cell lines .

- Polymer Development : Researchers synthesized a series of biodegradable polymers incorporating this compound. These polymers showed promising characteristics for use in drug delivery systems, including enhanced biocompatibility and controlled release profiles .

Mechanism of Action

The mechanism of action of (S)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The tert-butoxy group provides steric hindrance, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Differences and Implications

Amino Protection and Reactivity: The target compound’s Boc group provides orthogonal protection for amines, which can be removed under mild acidic conditions. In contrast, the benzoylamino group in (2S)-2-(benzoylamino)-3-methylbutyric acid methyl ester requires stronger hydrolysis conditions, limiting its utility in multi-step syntheses . The chloromethyl ester in the compound from exhibits higher reactivity than the methyl ester in the target compound, enabling nucleophilic substitution reactions .

Stereochemical Influence: The S-configuration in both the target compound and (S)-methyl 2-hydroxy-3-methylbutanoate ensures enantioselective interactions in biological systems or chiral catalysts.

Applications: Boc-protected compounds like the target are pivotal in peptide synthesis, whereas methyl o-benzoyl benzoate () is more suited for industrial applications due to its UV-stabilizing aromatic groups . The discontinued status of the target compound () suggests a shift toward alternatives with improved stability or reactivity, such as chloromethyl esters () or benzoylamino derivatives ().

Research Findings and Trends

- Synthetic Utility: Boc-protected amino esters are widely used in solid-phase peptide synthesis (SPPS) due to their compatibility with Fmoc/t-Boc strategies. The methyl ester in the target compound offers stability but limits further functionalization compared to chloromethyl esters .

- Biological Relevance: Compounds like (2S)-2-(benzoylamino)-3-methylbutyric acid methyl ester () are precursors to bioactive thiazolidine-4-ones, highlighting the role of ester derivatives in medicinal chemistry .

- Market Trends : The discontinuation of the target compound underscores the demand for more versatile intermediates, such as those with reactive leaving groups (e.g., chloromethyl) or enhanced solubility profiles .

Biological Activity

(S)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester, commonly referred to as NATxME, is a compound that has garnered interest due to its potential biological activities, particularly in the context of anti-inflammatory responses and metabolic disease treatment. This article provides a comprehensive overview of the biological activity of NATxME, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.33 g/mol

- CAS Number : 167549-72-6

- Purity : 98.0% .

NATxME has been studied for its effects on inflammatory pathways, particularly through its interactions with key signaling proteins involved in inflammation. Research indicates that NATxME can modulate the NF-κB signaling pathway and activate the Nrf2-Keap1 pathway, leading to reduced secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.

Key Findings:

- In Vitro Studies : In RAW 264.7 macrophages, NATxME demonstrated a dose-dependent inhibition of cytokine secretion, achieving approximately 80% inhibition at a concentration of 10 µM when stimulated with lipopolysaccharides (LPS) .

- In Vivo Studies : In a zebrafish model of inflammation, NATxME effectively inhibited neutrophil recruitment, suggesting its potential as an anti-inflammatory agent .

Data Table: Biological Activity Summary

| Study Type | Model Used | Concentration (µM) | Key Findings |

|---|---|---|---|

| In Vitro | RAW 264.7 Cells | 1, 3, 10 | Up to 80% inhibition of IL-6 and TNF-α secretion |

| In Vivo | Zebrafish Model | Not specified | Reduced neutrophil recruitment |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving RAW 264.7 macrophages, researchers treated cells with varying concentrations of NATxME prior to LPS stimulation. The results indicated significant reductions in pro-inflammatory cytokines:

- IL-6 : Decreased by approximately 75% at 10 µM.

- TNF-α : Decreased by approximately 80% at the same concentration.

These findings underscore NATxME's potential as a therapeutic agent in managing chronic inflammatory conditions .

Case Study 2: Metabolic Disease Implications

Another study explored the implications of NATxME in metabolic diseases characterized by chronic inflammation. The compound was shown to enhance Nrf2-mediated antioxidant responses, which could be beneficial in preventing oxidative stress-related cellular damage . This suggests that NATxME may have broader applications beyond inflammation, potentially aiding in metabolic regulation.

Safety and Toxicology

According to safety data sheets, NATxME is not classified as a human carcinogen by IARC and exhibits no significant acute toxicity at standard laboratory handling concentrations . However, further toxicological studies are warranted to establish comprehensive safety profiles for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by esterification of the benzoic acid moiety. Key steps include:

- Boc Protection : React the primary amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) under inert atmosphere, with catalytic DMAP to enhance reaction efficiency .

- Esterification : Use methyl chloride or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to methylate the carboxylic acid group. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time .

- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the pure product.

Q. How should researchers characterize the enantiomeric purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Chiral HPLC is the gold standard for enantiomeric purity analysis.

- Column Selection : Use a chiral stationary phase (e.g., Chiralpak IA or IB) with a mobile phase of hexane/isopropanol (90:10 v/v) at 1 mL/min flow rate .

- Detection : UV detection at 254 nm. Baseline separation of enantiomers can be achieved by adjusting column temperature (25–40°C) and isocratic elution conditions .

- Validation : Compare retention times with authentic standards and calculate enantiomeric excess (ee) via peak area integration.

Q. What storage conditions are critical to maintain the stability of this compound during long-term research use?

- Methodological Answer :

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the Boc group or ester .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid degradation via ambient humidity .

- Solubility Considerations : Prepare stock solutions in anhydrous DMSO or THF, aliquot to minimize freeze-thaw cycles, and verify stability via NMR or LC-MS after storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using different catalytic systems for this compound’s synthesis?

- Methodological Answer : Systematic reaction parameter screening is essential:

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) versus organocatalysts (e.g., proline derivatives) under identical conditions (solvent, temperature, stoichiometry). Use Design of Experiments (DoE) to identify interactions between variables .

- Kinetic Studies : Perform in-situ FTIR or reaction calorimetry to track intermediate formation and identify rate-limiting steps .

- Data Reconciliation : Compare yields using standardized purity metrics (e.g., HPLC area%) rather than isolated mass, as impurities may skew mass-based calculations .

Q. What strategies are effective in mitigating racemization during the synthesis or derivatization of this chiral compound?

- Methodological Answer :

- Low-Temperature Reactions : Conduct coupling reactions (e.g., amide bond formation) at 0–4°C to minimize epimerization .

- Protecting Group Strategy : Use orthogonal protecting groups (e.g., Fmoc for amines) that are less prone to acid/base-mediated racemization compared to Boc .

- Real-Time Monitoring : Employ circular dichroism (CD) spectroscopy or online chiral HPLC to detect racemization during reactions and adjust conditions dynamically .

Q. How can computational tools predict the physicochemical properties (e.g., LogP, solubility) of this compound for drug discovery applications?

- Methodological Answer :

- LogP Calculation : Use software like MarvinSketch or ACD/Labs with atom-based contribution methods. Validate predictions against experimental shake-flask or HPLC-derived LogP values .

- Solubility Prediction : Apply the Hansen Solubility Parameters (HSP) model to identify optimal solvents. Cross-reference with molecular dynamics simulations (e.g., GROMACS) to assess solvation energy .

- Data Integration : Leverage databases like PubChem or Reaxys for experimental benchmarks, ensuring alignment between computed and empirical data .

Q. What experimental designs are optimal for studying the compound’s reactivity in complex biological or catalytic systems?

- Methodological Answer :

- Split-Plot Design : Use randomized block designs with split-split plots to evaluate variables like pH, temperature, and enzyme concentration simultaneously .

- High-Throughput Screening (HTS) : Employ 96-well plates with automated liquid handling to test reaction conditions (e.g., substrate concentration, co-solvents) in parallel .

- Statistical Analysis : Apply ANOVA or response surface methodology (RSM) to identify significant factors and optimize reaction outcomes .

Notes on Evidence Utilization

- Synthesis and stability protocols were inferred from structurally related compounds in , and 18.

- Chromatographic methods for enantiomer separation align with principles in .

- Experimental design recommendations derive from ’s split-plot methodology.

- Computational strategies are supported by ’s retrosynthesis tools and ’s physicochemical databases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.